molecular formula C9H13NO2S B2633071 ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE CAS No. 1249272-93-2

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Cat. No.: B2633071
CAS No.: 1249272-93-2
M. Wt: 199.27
InChI Key: XUWPJYUWXVDIRE-UHFFFAOYSA-N
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Description

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-amino-1,3-thiazole in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINOTHIAZOLE-4-ACETATE: Similar structure but with an amino group instead of a dimethyl group.

    2-IMINOTHIAZOLIDINE DERIVATIVES: Thiazolidine ring instead of thiazole.

    BENZO[D]THIAZOLE DERIVATIVES: Benzene ring fused with thiazole.

Uniqueness

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-10-6(2)7(3)13-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPJYUWXVDIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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